3-((4-ethylpiperazin-1-yl)(4-(methylthio)phenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3S/c1-5-24-10-12-25(13-11-24)22(18-6-8-19(30-4)9-7-18)21-20(27)16-17(2)26(23(21)28)14-15-29-3/h6-9,16,22,27H,5,10-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDGPVQZKHQAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=C(C=C2)SC)C3=C(C=C(N(C3=O)CCOC)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cellular signaling pathways. While detailed mechanisms specific to this compound are still under investigation, its structural components suggest potential interactions with kinases and receptors involved in cancer proliferation and other diseases.
Therapeutic Potential
Research indicates that compounds similar to this one may act as inhibitors of key proteins implicated in cancer progression, particularly Polo-like kinase 4 (PLK4), which is crucial for centriole duplication. Inhibition of PLK4 has been shown to induce centrosome loss in cancer cells, leading to cell cycle arrest and apoptosis in certain contexts . This suggests that the compound could be explored as a therapeutic agent in oncology.
| Property | Value |
|---|---|
| Molecular Formula | C23H33N3O3S |
| Molecular Weight | 431.6 g/mol |
| Purity | ≥ 95% |
Biological Assays
| Assay Type | Target | Result |
|---|---|---|
| PLK4 Inhibition | Cancer Cell Lines | Induces cell cycle arrest |
| Cytotoxicity | Various Cancer Types | IC50 values pending |
| Apoptosis Induction | p53 Positive Cell Lines | Increased apoptosis observed |
Case Study 1: PLK4 Inhibition
In a study investigating PLK4 inhibitors, compounds structurally related to the target compound were tested on various cancer cell lines. Results indicated that inhibition of PLK4 led to significant reductions in cell viability and induced apoptosis, particularly in cells with mutations affecting the p53 pathway . The study concluded that targeting PLK4 could be a viable strategy for treating cancers characterized by centrosome amplification.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. The results demonstrated that these compounds could mitigate cell death and promote survival pathways, suggesting potential applications in neurodegenerative diseases .
Research Findings
Recent literature emphasizes the importance of understanding the structure-activity relationship (SAR) of compounds like 3-((4-ethylpiperazin-1-yl)(4-(methylthio)phenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one . Variations in substituents can drastically alter biological activity and selectivity towards specific targets. Ongoing research is focused on optimizing these compounds to enhance their efficacy and reduce off-target effects.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Phytotoxicity :
- The target compound’s 4-(methylthio)phenyl group may increase lipophilicity, enhancing membrane penetration in plant tissues compared to aliphatic analogs .
- The 4-ethylpiperazinyl moiety could improve solubility and interaction with plant-specific enzymes (e.g., acetolactate synthase), a common herbicide target .
- 2-Methoxyethyl substitution likely contributes to metabolic stability, reducing rapid degradation in soil environments .
Activity vs. Structural Class: Pyridin-2(1H)-one derivatives with aromatic or heteroaromatic substituents (e.g., the target compound) show stronger dicot selectivity than aliphatic analogs . In contrast, pyridazinone derivatives (e.g., compound) exhibit unrelated anti-inflammatory activity, highlighting the scaffold-dependent biological roles .
Research Findings and Mechanistic Insights
Phytotoxic Activity (Pyridin-2(1H)-one Derivatives):
- Dose-Dependent Selectivity: At 6.7 × 10^-8^ mol a.i./g substrate, aliphatic analogs inhibited dicot growth (Ipomoea grandifolia, Cucumis sativus) by >50%, while monocots (Sorghum bicolor) showed <20% inhibition .
- Mechanism: Proposed to involve interference with photosynthesis or amino acid biosynthesis pathways, though exact targets remain unconfirmed .
Anti-Inflammatory Activity (Pyridazinone Derivatives):
- ’s compound demonstrated potent inhibition of macrophage inflammation (IC~50~ = 11.6 μM), likely via COX-2 or NF-κB pathway modulation .
Q & A
Q. Critical Parameters :
- Reagent stoichiometry : Excess 4-ethylpiperazine (1.5 equiv) improves yield by reducing side products.
- Catalyst : Lewis acids (e.g., ZnCl₂) accelerate Mannich reactions but require neutralization post-reaction .
Basic: How is the molecular structure and stereochemistry confirmed post-synthesis?
Methodological Answer:
Use a combination of techniques:
- NMR spectroscopy :
- ¹H-NMR : Identify substituents (e.g., singlet for methylthio group at δ 2.45 ppm, multiplet for piperazine protons at δ 2.6–3.1 ppm) .
- ¹³C-NMR : Confirm carbonyl (C=O) at ~170 ppm and aromatic carbons .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 486.2452) .
- X-ray crystallography : Resolve stereochemistry of the chiral center at the benzhydryl position (if crystalline) .
Advanced: How to address conflicting binding affinity data in receptor interaction studies?
Methodological Answer:
Contradictions often arise due to assay variability:
Validate assay conditions :
- Compare radioligand binding (e.g., ³H-labeled antagonists) vs. functional assays (cAMP or calcium flux) to distinguish binding vs. efficacy .
- Control for pH (7.4) and ion concentration (e.g., Mg²⁺ stabilizes GPCRs) .
Allosteric modulation : Test if the compound acts as a positive/negative allosteric modulator by evaluating Schild regression slopes .
Cross-validate with structural analogs : Use SAR data to identify substituents (e.g., methylthio vs. methoxy) influencing affinity .
Q. Example SAR Table :
| Derivative | R1 | R2 | D2 Ki (nM) | 5-HT2A Ki (nM) | Selectivity (5-HT2A/D2) |
|---|---|---|---|---|---|
| Parent | 4-ethylpiperazine | SCH3 | 12 | 180 | 15 |
| Analog 1 | 4-cyclopropylpiperazine | SCH3 | 8 | 200 | 25 |
| Analog 2 | 4-ethylpiperazine | SO2CH3 | 15 | 500 | 33 |
Advanced: How to resolve contradictions in pharmacokinetic (PK) data across species?
Methodological Answer:
In vitro-in vivo correlation (IVIVC) :
- Compare metabolic stability (human/mouse liver microsomes) with in vivo clearance rates. Adjust for species-specific CYP450 isoforms (e.g., CYP2D6 in humans) .
Bioanalytical validation :
- Use LC-MS/MS to quantify plasma concentrations. Ensure calibration curves cover 1–1000 ng/mL (R² >0.99) .
Tissue distribution studies : Apply whole-body autoradiography in rodents to identify accumulation sites (e.g., brain vs. liver) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
